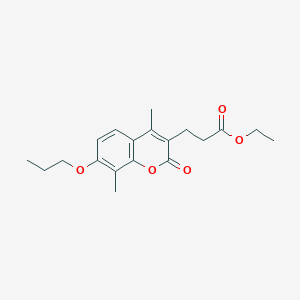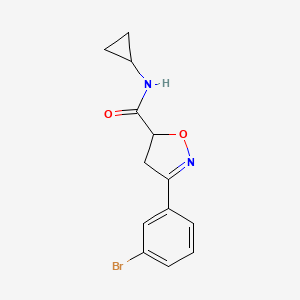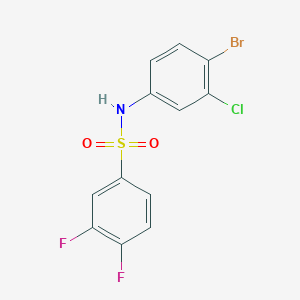
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide, also known as CMT-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. CMT-3 belongs to the family of thiosemicarbazones, which are organic compounds that possess a sulfur-nitrogen-carbon backbone.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. This compound has been shown to bind to the active site of RR, thereby preventing the formation of deoxyribonucleotides, which are necessary for DNA replication and cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, or programmed cell death, by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In viral infections, this compound inhibits the replication of the virus by interfering with the viral RNA synthesis. In models of neurodegenerative diseases, this compound has been shown to protect against oxidative stress and inflammation, two processes that are implicated in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to a high degree of purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound is a relatively toxic compound, and its use requires careful handling and disposal. In addition, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide. One area of research is the development of more potent and selective analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the combination of this compound with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. Additionally, the potential use of this compound as a therapeutic agent for viral infections and neurodegenerative diseases warrants further investigation.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been studied for its antiviral properties, specifically against the human immunodeficiency virus (HIV). In addition, this compound has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-6-2-3-7(4-8(6)10)12-9(15)13-11-5-14/h2-5H,1H3,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPFURGTBSNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-benzyl-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4707846.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707855.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707881.png)
![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)




![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)
![ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4707917.png)
![ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B4707919.png)

![ethyl 2-amino-5-[(diethylamino)methyl]-4-phenyl-3-thiophenecarboxylate hydrochloride](/img/structure/B4707943.png)